PP2A Inhibitory Affinity: 14,15-Dihydro Modification Reduces Potency ~16.6-Fold vs. DTX‑1
The 14,15‑dihydro modification significantly attenuates PP2A affinity. In a head‑to‑head phosphatase inhibition study using purified PP2A catalytic subunit, the dissociation constant (Ki) for 14,15‑dihydro‑okadaic acid (14,15‑dihydro‑OA) was 315 pM (95% CI: 275–360 pM), compared with 19 pM (95% CI: 12–25 pM) for 35‑methyl‑OA (DTX‑1) and 30 nM (95% CI: 26–33 nM) for unmodified OA . The 16.6‑fold loss of affinity relative to DTX‑1 demonstrates that saturation of the C14–C15 double bond materially impairs PP2A binding .
| Evidence Dimension | PP2A catalytic subunit inhibition – dissociation constant (Ki) |
|---|---|
| Target Compound Data | Ki = 315 pM (275–360 pM) for 14,15‑dihydro‑OA (structural proxy for 14,15‑dihydro‑DTX‑1) |
| Comparator Or Baseline | DTX‑1 (35‑methyl‑OA): Ki = 19 pM (12–25 pM); Okadaic acid: Ki = 30 nM (26–33 nM) |
| Quantified Difference | ~16.6‑fold lower affinity vs. DTX‑1; ~95‑fold higher affinity vs. OA |
| Conditions | Purified PP2A catalytic subunit; phosphorylase a phosphatase activity assay; Ki determined by non‑linear regression (Takai et al., 1992) |
Why This Matters
Demonstrates that dihydro‑DTX1 cannot be assumed equipotent to DTX‑1 in PP2A‑based detection or toxicological assessment; procurement of the authentic dihydro‑DTX1 standard is essential for accurate PPIA calibration and toxicity equivalency factor (TEF) determination.
- [1] Takai A, Murata M, Torigoe K, Isobe M, Mieskes G, Yasumoto T. Inhibitory effect of okadaic acid derivatives on protein phosphatases. A study on structure-affinity relationship. Biochem J. 1992;284(Pt 2):539-544. doi:10.1042/bj2840539 View Source
